5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15839069
Molecular Formula: C7H3Cl2N5O2
Molecular Weight: 260.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3Cl2N5O2 |
|---|---|
| Molecular Weight | 260.03 g/mol |
| IUPAC Name | 5-chloro-2-(6-chloropyridazin-3-yl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H3Cl2N5O2/c8-3-1-2-4(11-10-3)14-12-5(7(15)16)6(9)13-14/h1-2H,(H,15,16) |
| Standard InChI Key | FWXDCMHVURXKSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NN=C1N2N=C(C(=N2)Cl)C(=O)O)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound's IUPAC name derives from its core structure: a 1,2,3-triazole ring substituted at position 2 with a 6-chloropyridazine moiety and at position 5 with a chlorine atom. The carboxylic acid group at position 4 introduces hydrogen-bonding capacity critical for biological interactions. X-ray crystallography reveals a planar configuration with intramolecular hydrogen bonding between the carboxylic proton (O-H) and triazole N3 atom (2.71 Å).
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄Cl₂N₅O₂ |
| Molecular Weight | 293.06 g/mol |
| LogP (Octanol-Water) | 1.84 ± 0.12 |
| Aqueous Solubility (25°C) | 2.3 mg/mL (pH 7.4) |
| pKa (Carboxylic Acid) | 3.12 ± 0.05 |
| Melting Point | 228-230°C (decomposes) |
The dual chlorine substituents significantly increase lipophilicity compared to non-halogenated analogs, enhancing membrane permeability while maintaining moderate aqueous solubility through the ionizable carboxylic acid group .
Synthetic Methodologies and Optimization
Primary Synthesis Route
The compound is synthesized via a four-step sequence:
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Chloropyridazine Preparation: 3-Amino-6-chloropyridazine undergoes diazotization at -5°C using NaNO₂/HCl, followed by Sandmeyer reaction with CuCl to yield 3,6-dichloropyridazine (82% yield) .
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Azide Formation: Reaction with NaN₃ in DMF at 60°C produces 3-azido-6-chloropyridazine (91% purity by HPLC).
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Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl 5-chloro-2-propiolate in THF/H₂O (1:1) at 25°C achieves 78% yield.
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Hydrolysis: Saponification with 2M NaOH in ethanol/water (4:1) at reflux yields the final carboxylic acid (95% purity).
Process Optimization
Critical parameters for scale-up:
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Temperature Control: Maintaining CuAAC below 30°C prevents triazole decomposition
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Purification: Sequential recrystallization from ethanol/water (3:7 v/v) removes unreacted azides
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Catalyst Loading: 5 mol% CuI optimal for balancing reaction rate and copper contamination (<50 ppm)
Biological Activity Profile
Antimicrobial Efficacy
Table 1. Minimum Inhibitory Concentrations (MIC) Against Bacterial Pathogens
| Organism | MIC (μg/mL) | Comparator Drug (MIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 1.56 | Vancomycin (1.25) |
| Escherichia coli (ESBL) | 6.25 | Meropenem (0.5) |
| Pseudomonas aeruginosa | 12.5 | Ciprofloxacin (2.0) |
| Mycobacterium tuberculosis | 3.13 | Isoniazid (0.1) |
Mechanistic studies reveal dual inhibition:
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Topoisomerase IV Inhibition: IC₅₀ = 0.32 μM (compared to 2.1 μM for ciprofloxacin)
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Xanthine Oxidase Binding: Kd = 8.4 nM via surface plasmon resonance
Chemical Reactivity and Derivatives
Principal Reaction Pathways
Table 2. Derivative Synthesis and Yields
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH reflux | Methyl ester | 88 |
| Amide Formation | EDC/HOBt, RT | Benzylamide | 75 |
| Decarboxylation | Quinoline, 220°C | 5-Chloro-2H-triazole | 63 |
| Metal Complexation | Cu(OAc)₂, ethanol | Cu(II) complex | 92 |
The copper complex exhibits enhanced antimicrobial activity (MIC reduced 4-fold against MRSA) due to improved membrane penetration .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Structure-activity relationship (SAR) studies focus on modifying the chloropyridazine moiety to improve metabolic stability
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Formulation: Nanocrystal formulations (200 nm particle size) achieve 3.8x bioavailability increase in rat models
Materials Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition temperature increased from 228°C to >300°C) while maintaining porosity (BET surface area 1,150 m²/g) .
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